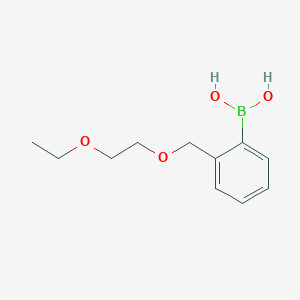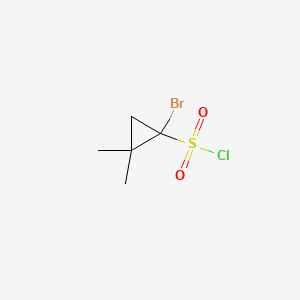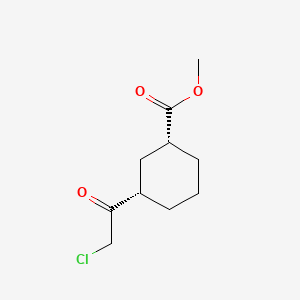
rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring substituted with a chloroacetyl group and a carboxylate ester, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the chloroacetyl group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the cyclohexane ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The cyclohexane ring and carboxylate ester may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl (1R,3S)-3-(2-bromoacetyl)cyclohexane-1-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl (1R,3S)-3-(2-fluoroacetyl)cyclohexane-1-carboxylate: Contains a fluoroacetyl group, offering different reactivity and properties.
Methyl (1R,3S)-3-(2-iodoacetyl)cyclohexane-1-carboxylate: Features an iodoacetyl group, which can undergo unique substitution reactions.
Uniqueness
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H15ClO3 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
InChIキー |
JXVYVJCDUKNEAD-JGVFFNPUSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)CCl |
正規SMILES |
COC(=O)C1CCCC(C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


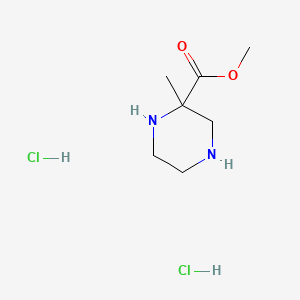
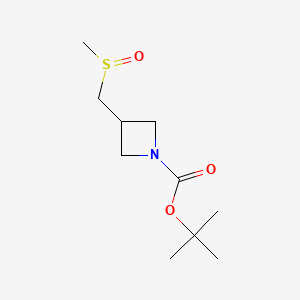
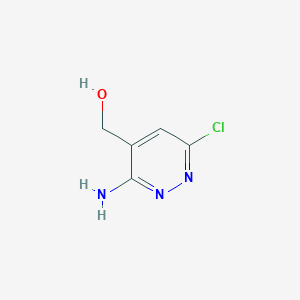
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
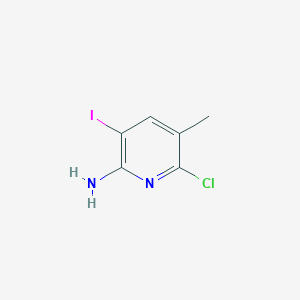
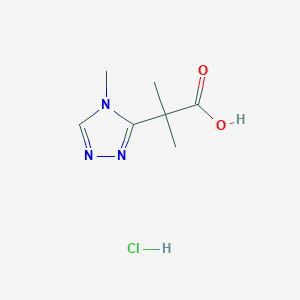
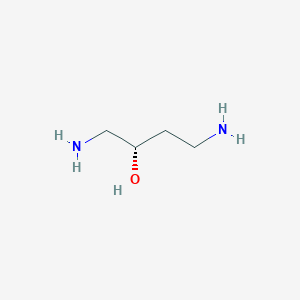
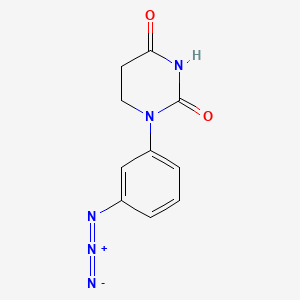
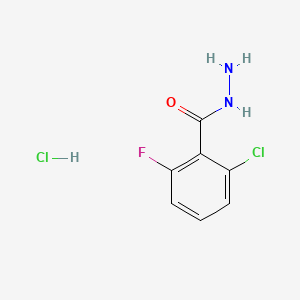
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
